molecular formula C9H11NO4S2 B13648003 Thiochromane-4-sulfonamide 1,1-dioxide

Thiochromane-4-sulfonamide 1,1-dioxide

Cat. No.: B13648003
M. Wt: 261.3 g/mol
InChI Key: PIZAIZWGQAKLSC-UHFFFAOYSA-N
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Description

Thiochromane-4-sulfonamide 1,1-dioxide (CAS 1249249-88-4) is a sulfur-containing heterocyclic compound that represents a promising scaffold in medicinal chemistry, particularly in the search for new treatments for neglected tropical diseases. Its core structure is part of a class of molecules investigated as potent and selective inhibitors of parasites causing leishmaniasis, malaria, and trypanosomiasis (Chagas disease). Scientific studies have demonstrated that this structural motif exhibits high activity against intracellular amastigotes of Leishmania panamensis , with reported EC50 values in the low micromolar range and a high index of selectivity over human host cells, indicating strong potential for therapeutic development. 2 9 The proposed mechanism of action involves targeting the parasite's unique redox metabolism. Research suggests that the 4H-thiochromen-4-one 1,1-dioxide core, which is closely related to this compound, acts as a special allosteric modulator of the vital enzyme trypanothione reductase (TR). This interaction disrupts the tryparedoxin system, leading to a significant increase in reactive oxygen species (ROS) within the parasite, strong mitochondrial perturbation, and ultimately, parasite death due to a homeostatic imbalance. 3 9 This mechanism is a key area of interest for developing drugs that can overcome limitations of current treatments. Structurally, the molecule features a sulfonamide group and a sulfone (1,1-dioxide) moiety on a thiochromane scaffold. The presence of these electron-withdrawing groups is critical for its bioactivity and interaction with biological targets. 4 With a molecular formula of C9H11NO4S2 and a molecular weight of 261.32 g/mol, this compound is a valuable chemical tool for researchers in parasitology, medicinal chemistry, and drug discovery. 1 Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO4S2

Molecular Weight

261.3 g/mol

IUPAC Name

1,1-dioxo-3,4-dihydro-2H-thiochromene-4-sulfonamide

InChI

InChI=1S/C9H11NO4S2/c10-16(13,14)9-5-6-15(11,12)8-4-2-1-3-7(8)9/h1-4,9H,5-6H2,(H2,10,13,14)

InChI Key

PIZAIZWGQAKLSC-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2C1S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for Thiochromane 4 Sulfonamide 1,1 Dioxide and Its Analogs

Strategies for the Construction of the Thiochromane 1,1-dioxide Core

The formation of the thiochromane 1,1-dioxide core can be achieved through several strategic approaches, including the cyclization of specifically designed sulfur-containing acyclic precursors and the subsequent oxidation of the resulting thiochromane sulfide (B99878).

Cyclization Reactions of Sulfur-Containing Precursors

The cyclization of linear sulfur-containing molecules is a fundamental approach to constructing the thiochromane ring system. These methods often involve the formation of a carbon-sulfur bond followed by or concurrent with a ring-closing step.

One common strategy involves the reaction of thiophenols with α,β-unsaturated carboxylic acids or their derivatives. This approach typically proceeds via a Michael addition of the thiophenol to the unsaturated system, followed by an intramolecular cyclization to form the thiochroman-4-one (B147511) core, which can then be further functionalized and oxidized.

A notable example is the one-pot synthesis of thiochromones from 3-(arylthiol)propanoic acids. These precursors are readily prepared from the corresponding thiophenols and β-propiolactone or acrylic acid. The subsequent cyclization and dehydration to form the thiochromone (B8434766) can be achieved using polyphosphoric acid (PPA) at elevated temperatures. This method has been shown to be effective for a range of substituted thiophenols, including those with both electron-donating and electron-withdrawing groups, affording the corresponding thiochromones in good yields. preprints.orgpreprints.org

EntryThiophenol DerivativeProductYield (%)
14-Methoxythiophenol6-Methoxythiochromone81
2ThiophenolThiochromone75
34-Methylthiophenol6-Methylthiochromone72
42-Methylthiophenol8-Methylthiochromone63
54-Chlorothiophenol6-Chlorothiochromone65
64-Bromothiophenol6-Bromothiochromone56

Reaction Conditions: 3-(Arylthiol)propanoic acid, Polyphosphoric Acid, 100-120°C.

Intramolecular Friedel-Crafts acylation is a powerful and widely used method for the synthesis of cyclic ketones, including thiochroman-4-ones. This reaction involves the cyclization of 3-(arylthio)propanoic acids or their corresponding acyl chlorides in the presence of a Lewis acid or a strong protic acid. digitellinc.commasterorganicchemistry.com

The choice of the cyclizing agent is crucial and can influence the reaction's efficiency. Common reagents include polyphosphoric acid (PPA), methanesulfonic acid (MSA), and Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). digitellinc.commasterorganicchemistry.com The electronic nature of the substituents on the aromatic ring of the 3-(arylthio)propanoic acid can affect the reactivity and the yield of the cyclization. Electron-donating groups on the aromatic ring generally facilitate the electrophilic aromatic substitution, leading to higher yields. digitellinc.com

EntrySubstrateCyclizing AgentProductYield (%)
13-(Phenylthio)propanoic acidPPAThiochroman-4-oneGood
23-(4-Methoxyphenylthio)propanoic acidPPA6-Methoxythiochroman-4-one81 (as thiochromone)
33-(4-Chlorophenylthio)propanoic acidAlCl₃/SOCl₂6-Chlorothiochroman-4-oneModerate
43-(Phenylthio)propanoic acidFeCl₃Thiochroman-4-oneInvestigated

Yields can vary based on specific reaction conditions and the nature of the substituent.

Palladium-catalyzed reactions offer a versatile and efficient route to various heterocyclic compounds. In the context of thiochromane synthesis, palladium-catalyzed carbonylative cyclization provides a method for the construction of the thiochromenone core. These reactions often involve the coupling of multiple components in a single step. nih.gov

For instance, a four-component reaction involving an aryl iodide, an alkyne, carbon monoxide, and a sulfur source can lead to the formation of thiochromenones. nih.gov While not directly producing thiochromane 1,1-dioxides, the resulting thiochromenones are valuable intermediates that can be reduced and subsequently oxidized to the target compounds. Another approach involves the palladium-catalyzed intramolecular carbonylative cyclization of aryl alkenes, which has been reported for the synthesis of chromanes and can be adapted for their thio-analogs. nih.gov

Catalyst SystemReactantsProductKey Features
Pd(OAc)₂ / XantphosAryl Iodide, Alkyne, CO, Na₂SThiochromenoneFour-component synthesis
PdCl₂(CH₃CN)₂ / CuCl₂Aryl alkene, COChromane-type esterIntramolecular cyclization

Photocatalytic Cyclization Techniques

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild reaction conditions. This approach has been successfully applied to the synthesis of thiochromane 1,1-dioxides. researchgate.netnih.gov

A notable example is the visible-light-induced arylsulfonylation and cyclization of α-allyl-β-ketosulfones with arylsulfonyl chlorides. This reaction proceeds via a radical cascade mechanism initiated by a photoredox catalyst, such as fac-[Ir(ppy)₃]. The reaction demonstrates good functional group tolerance and provides a direct route to a variety of substituted thiochromane 1,1-dioxides in moderate to good yields. researchgate.netnih.gov

Entryα-Allyl-β-ketosulfoneArylsulfonyl ChlorideProductYield (%)
11-Phenyl-2-(phenylsulfonyl)pent-4-en-1-one4-Methylbenzenesulfonyl chloride3-Benzoyl-4-((4-methylphenyl)sulfonyl)-thiochromane 1,1-dioxide75
21-(4-Chlorophenyl)-2-(phenylsulfonyl)pent-4-en-1-one4-Methylbenzenesulfonyl chloride3-((4-Chlorobenzoyl)-4-((4-methylphenyl)sulfonyl)-thiochromane 1,1-dioxide68
31-Phenyl-2-(phenylsulfonyl)pent-4-en-1-one4-Chlorobenzenesulfonyl chloride3-Benzoyl-4-((4-chlorophenyl)sulfonyl)-thiochromane 1,1-dioxide72
41-Phenyl-2-(phenylsulfonyl)pent-4-en-1-oneBenzenesulfonyl chloride3-Benzoyl-4-(phenylsulfonyl)thiochromane 1,1-dioxide78

Reaction Conditions: Substrate (0.2 mmol), arylsulfonyl chloride (0.4 mmol), fac-[Ir(ppy)₃] (2.5 mol%), K₂HPO₄ (2 equiv.), Na₂S₂O₈ (2 equiv.), 1,4-dioxane/H₂O, blue LEDs, room temperature.

Oxidation of Thiochromane Sulfides to Sulfones

The final step in many synthetic routes to thiochromane 1,1-dioxides is the oxidation of the corresponding thiochromane sulfide. This transformation is crucial for imparting many of the biological activities associated with this class of compounds. The oxidation must be carried out under conditions that are compatible with other functional groups present in the molecule.

Commonly used oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). derpharmachemica.commdpi.com The choice of oxidant and reaction conditions can be tuned to selectively oxidize the sulfide to the sulfone without over-oxidation or undesired side reactions. For instance, using a stoichiometric amount of m-CPBA in a chlorinated solvent like dichloromethane (B109758) at room temperature is a widely adopted method for this conversion.

SubstrateOxidizing AgentSolventProduct
Thiochromanem-CPBADichloromethaneThiochromane 1,1-dioxide
Substituted ThiochromaneH₂O₂ / Acetic AcidAcetic AcidSubstituted Thiochromane 1,1-dioxide
4-Hydroxythiochromanem-CPBADichloromethane4-Hydroxythiochromane 1,1-dioxide

Yields for these oxidation reactions are typically high, often exceeding 90%.

Sequential Oxidation Processes

In some synthetic strategies, a stepwise or sequential oxidation process is employed. This allows for the potential isolation of the intermediate sulfoxide (B87167), providing an alternative route to the desired sulfone. The oxidation of thiochroman-4-ones can be controlled to yield either the sulfoxide or the sulfone by carefully selecting the oxidizing agent and reaction conditions. tandfonline.com

For example, the use of oxidants like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can lead to the formation of the corresponding spiro[chromane-3',2''-thiopyran]-4'-one 1''-oxides (sulfoxides) and spiro[chromane-3',2''-thiopyran]-4'-one 1'',1''-dioxides (sulfones). tandfonline.com The yield of the sulfone is often higher when using hydrogen peroxide as the oxidant compared to m-CPBA. tandfonline.com This stepwise approach offers a degree of control over the oxidation state of the sulfur atom within the thiochromane ring system.

Introduction of the Sulfonamide Functionality

A key structural feature of the target molecule is the sulfonamide group. Its introduction can be achieved through various synthetic approaches, including direct reaction on a pre-formed thiochromane ring or by incorporating a sulfonamide-containing precursor in a convergent synthesis.

Direct Sulfonamidation Reactions

Direct aminosulfonylation of electron-rich aromatic and heteroaromatic compounds represents a viable strategy for the introduction of a sulfonamide group. rsc.org This approach typically involves the reaction of the aromatic substrate with a suitable aminosulfonylating agent, often in the presence of a base. While specific examples for the direct sulfonamidation of thiochromane 1,1-dioxide are not extensively detailed in the provided context, the general principles of electrophilic aromatic substitution suggest that this could be a potential route.

Convergent Synthetic Routes Incorporating Sulfonamide Precursors

Convergent synthetic strategies offer an alternative approach where the sulfonamide functionality is incorporated into one of the building blocks prior to the construction of the thiochromane ring. This method can provide better control over the regiochemistry of the sulfonamide placement. For example, a dipeptide bearing a sulfonamide moiety can be synthesized and potentially serve as a precursor for more complex heterocyclic structures. researchgate.net Another approach involves the intramolecular arylation of aliphatic trifluoromethanesulfonamides, which proceeds through a radical cascade to form thiochromanes. scilit.com This highlights the potential of using sulfonamide-containing starting materials in cyclization reactions to build the desired heterocyclic core.

Derivatization and Functionalization Strategies

Further modification of the Thiochromane-4-sulfonamide 1,1-dioxide scaffold can be achieved through derivatization and functionalization reactions, particularly on the aromatic ring.

Substitution Reactions on the Aromatic Ring

The aromatic ring of the thiochromane system is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. wikipedia.org The nature and position of these substituents can significantly influence the chemical and biological properties of the final molecule.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. lkouniv.ac.inmasterorganicchemistry.comyoutube.com The directing effects of the existing substituents on the aromatic ring will determine the position of the incoming electrophile. wikipedia.org For instance, the synthesis of thiochroman-4-ones from thiophenols and 3-methylbut-2-enoic acid in the presence of methanesulfonic acid has been shown to be accompanied by tert-butylation of the aromatic ring, demonstrating a Friedel-Crafts alkylation type reaction occurring during the synthetic sequence. hud.ac.uk

Modifications at the Thiochromane Ring (e.g., C-2, C-3, C-4 positions)

Modifications at the C-2, C-3, and C-4 positions of the thiochromane ring are crucial for generating a diverse range of analogs. These modifications often begin with the readily accessible thiochroman-4-one or its 1,1-dioxide derivative.

Modifications at the C-2 Position:

The C-2 position of thiochroman-4-ones can be functionalized through various reactions. For instance, 2-arylthiochroman-4-ones can be synthesized via the conjugate addition of thiophenols to cinnamic acids, followed by cyclization. nih.gov These thioflavanone derivatives can then be oxidized to the corresponding 1,1-dioxides. nih.gov A concise and efficient cross-coupling strategy has also been developed to construct 2-aryl-4H-thiochromen-4-one derivatives from 2-sulfinyl-thiochromones and arylboronic acids, which can be subsequently reduced and oxidized to the desired this compound analogs. acs.org

Modifications at the C-3 Position:

The C-3 position, being adjacent to the carbonyl group in thiochroman-4-one, is amenable to a variety of functionalizations. Aldol-type condensations of thiochroman-4-ones with aromatic aldehydes, typically under basic conditions, lead to the formation of 3-arylidene-thiochroman-4-ones. researchgate.net These intermediates can undergo further reactions or be oxidized to the corresponding 1,1-dioxides. Additionally, the C-3 position can be functionalized through Mannich reactions, where treatment of thiochroman-4-one with formaldehyde (B43269) and a secondary amine yields 3-(alkylaminomethyl)thiochroman-4-ones. researchgate.net Cyanoethylation of thiochroman-4-ones with acrylonitrile (B1666552) provides another route for C-3 substitution. researchgate.net

Modifications at the C-4 Position:

The carbonyl group at the C-4 position is a key site for a wide array of chemical transformations. It can be converted to a hydroxyl group via reduction, or it can serve as an electrophilic center for the addition of various nucleophiles. For instance, treatment of thiochroman-4-one 1,1-dioxide with ethylene (B1197577) glycol in the presence of an acid catalyst can yield a spiro-dioxolane, protecting the ketone for further reactions. researchgate.net The C-4 carbonyl also facilitates the formation of spiro-heterocycles, as will be discussed in a later section.

Position Reaction Type Reactants Product Type
C-2Conjugate Addition & CyclizationThiophenol, Cinnamic Acid2-Arylthiochroman-4-one
C-2Cross-Coupling2-Sulfinyl-thiochromone, Arylboronic Acid2-Aryl-4H-thiochromen-4-one
C-3Aldol (B89426) CondensationThiochroman-4-one, Aromatic Aldehyde3-Arylidene-thiochroman-4-one
C-3Mannich ReactionThiochroman-4-one, Formaldehyde, Secondary Amine3-(Alkylaminomethyl)thiochroman-4-one
C-4KetalizationThiochroman-4-one 1,1-dioxide, Ethylene GlycolSpiro-dioxolane

Formation of Vinyl Sulfone Derivatives

Vinyl sulfones are valuable synthetic intermediates and can be prepared from this compound precursors. researchgate.net A common strategy involves the dehydration of a β-hydroxy sulfone. For example, the reduction of the C-4 carbonyl group of a thiochroman-4-one 1,1-dioxide derivative to a hydroxyl group, followed by acid- or base-catalyzed elimination of water, can lead to the formation of a thiochromene 1,1-dioxide, which is a cyclic vinyl sulfone.

General synthetic approaches to vinyl sulfones often involve the oxidation of corresponding vinyl sulfides or the elimination of a leaving group from a β-substituted sulfone. researchgate.net For instance, a β-halo sulfone can undergo dehydrohalogenation to yield a vinyl sulfone. While direct examples starting from this compound are not prevalent in the literature, these established methods can be adapted. A plausible route could involve the α-halogenation of the thiochromane-4-one 1,1-dioxide at the C-3 position, followed by reduction of the carbonyl group and subsequent elimination to form the vinyl sulfone.

Incorporation of Spiro-Heterocyclic Moieties

The incorporation of spiro-heterocyclic moieties at the C-4 position of the thiochromane ring is a significant strategy for creating structurally complex and potentially bioactive molecules. rsc.org This is typically achieved by reacting thiochroman-4-one or its 1,1-dioxide with bifunctional reagents that can undergo condensation and cyclization reactions.

One common approach is the synthesis of spiro-oxiranes. The reaction of a thiochroman-4-one 1,1-dioxide with a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, can lead to the formation of a spiro[thiochromane-4,2'-oxirane] 1,1-dioxide.

Another important class of spiro-heterocycles are spiro-pyrrolidines. These can be synthesized via 1,3-dipolar cycloaddition reactions of azomethine ylides with 3-arylidene-thiochroman-4-ones. The azomethine ylides can be generated in situ from the reaction of an α-amino acid and an aldehyde. This multicomponent reaction strategy allows for the construction of complex spiro-pyrrolidinyl-thiochromanone frameworks. rsc.org Similarly, spiro[dihydropyridine-oxindoles] have been synthesized through three-component reactions involving isatin, an arylamine, and a 1,3-dicarbonyl compound, a strategy that could be adapted for thiochromanone derivatives. beilstein-journals.org

Spiro-Heterocycle Synthetic Approach Key Reagents
Spiro-oxiraneReaction with Sulfur YlideThiochroman-4-one 1,1-dioxide, Dimethylsulfonium methylide
Spiro-pyrrolidine1,3-Dipolar Cycloaddition3-Arylidene-thiochroman-4-one, α-Amino acid, Aldehyde
Spiro-dihydropyridineMulticomponent ReactionThiochroman-4-one derivative, Isatin, Arylamine

Coupling Reactions with Other Heterocyclic Scaffolds (e.g., Benzimidazole (B57391), Thiadiazole)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orgorganic-chemistry.orgrsc.org These reactions can be employed to couple the this compound scaffold with other heterocyclic systems like benzimidazole and thiadiazole.

For a Suzuki-Miyaura coupling, a halogenated this compound (e.g., bromo- or iodo-substituted on the aromatic ring) would be reacted with a heterocyclic boronic acid or boronic ester derivative in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov The site-selectivity of the coupling can be influenced by the nature of the halide and the electronic properties of the heterocyclic ring. nih.gov

The Buchwald-Hartwig amination allows for the formation of a C-N bond between a halo-thiochromane-4-sulfonamide 1,1-dioxide and an amino-substituted heterocycle, such as aminobenzimidazole. wikipedia.orgjk-sci.com This reaction typically requires a palladium catalyst with a suitable phosphine (B1218219) ligand and a strong base. organic-chemistry.orgjk-sci.com

While specific examples of these coupling reactions with this compound are not extensively reported, the general applicability of these methods to a wide range of aryl halides and heterocyclic partners suggests their feasibility in synthesizing the target compounds.

Coupling Reaction Thiochromane Derivative Heterocyclic Partner Catalyst System
Suzuki-MiyauraHalo-thiochromane-4-sulfonamide 1,1-dioxideHeterocyclic boronic acid/esterPalladium catalyst, Base
Buchwald-HartwigHalo-thiochromane-4-sulfonamide 1,1-dioxideAmino-heterocyclePalladium catalyst, Phosphine ligand, Base

Chemical Reactivity and Transformation Mechanisms

Mechanistic Studies of Thiochromane Ring Formation

The construction of the thiochromane scaffold is a cornerstone of its chemistry. Various synthetic strategies have been developed, with mechanistic studies revealing intricate pathways involving nucleophilic additions and subsequent cyclization events.

A prevalent and efficient method for the synthesis of the thiochromane ring system involves a Michael addition reaction as a key step. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound sets the stage for a subsequent intramolecular cyclization to form the six-membered heterocyclic ring.

The general mechanism commences with the deprotonation of a thiol, typically a thiophenol derivative, to generate a highly nucleophilic thiolate anion. This thiolate then undergoes a 1,4-conjugate addition to an appropriate Michael acceptor, such as an α,β-unsaturated acid, ester, or ketone. wikipedia.orgbyjus.comewadirect.com The resulting enolate intermediate is then protonated to yield a β-thioether adduct.

Following the Michael addition, the formation of the thiochromane ring is achieved through an intramolecular cyclization. This step is often promoted by strong acids, which facilitate an intramolecular Friedel-Crafts-type acylation. The carboxylic acid moiety of the β-thioether adduct is activated, and the aryl ring, activated by the sulfur atom, acts as the nucleophile to close the ring and form the thiochroman-4-one (B147511) skeleton.

A visible-light-induced approach has also been developed for the synthesis of thiochromane 1,1-dioxides through an arylsulfonylation/cyclization cascade of α-allyl-β-ketosulfones with arylsulfonyl chlorides. researchgate.net

Table 1: Key Steps in Thiochromane Ring Formation via Michael Addition

StepDescriptionKey Intermediates
1 Thiol deprotonationThiolate anion
2 Michael AdditionEnolate intermediate
3 Protonationβ-thioether adduct
4 Intramolecular CyclizationAcylium ion, Wheland intermediate

This table outlines the sequential steps involved in the construction of the thiochromane ring, starting from a thiophenol and an α,β-unsaturated carbonyl compound.

Beyond simple cyclizations, the formation of the thiochromane ring can also proceed through more complex cyclative rearrangements. These reactions often involve pericyclic processes, such as sigmatropic rearrangements, which allow for the construction of the heterocyclic system with a high degree of stereocontrol. as-pub.com

For instance, a researchgate.netresearchgate.net-sigmatropic rearrangement of an appropriately substituted allyl aryl sulfide (B99878) can lead to an intermediate that, upon subsequent transformation, yields the thiochromane skeleton. The reaction proceeds through a concerted mechanism involving a six-membered cyclic transition state. This approach is particularly valuable for the synthesis of substituted thiochromanes with defined stereochemistry.

Another pathway involves the rearrangement of propargylic 1,3-dithianes under basic conditions, which can lead to the expansion of the dithiane ring to form medium-sized sulfur-containing heterocycles. nih.gov While not directly forming a thiochromane, this highlights the propensity of sulfur-containing rings to undergo rearrangements. The Fischer indole (B1671886) synthesis, a well-known reaction in heterocyclic chemistry, also involves a sigmatropic rearrangement as a key step, demonstrating the importance of such transformations in the synthesis of fused heterocyclic systems. msu.edu

Reactions Involving the Sulfone Group

The sulfone group in Thiochromane-4-sulfonamide 1,1-dioxide is a powerful electron-withdrawing group that significantly influences the reactivity of the entire molecule. It activates the adjacent methylene (B1212753) protons and can participate in various nucleophilic and elimination reactions.

The strong electron-withdrawing nature of the sulfone group acidifies the protons on the α-carbons (C-3 and C-5). This allows for the facile generation of a carbanion at these positions upon treatment with a suitable base. This carbanion can then act as a nucleophile in a variety of reactions.

Furthermore, the sulfonyl group can act as a leaving group in certain reactions, a characteristic that is leveraged in several synthetic transformations.

One of the most notable reactions involving sulfones is the Ramberg-Bäcklund reaction . This reaction converts an α-halo sulfone into an alkene through a base-mediated extrusion of sulfur dioxide. While not a direct reaction of the thiochromane sulfone itself without prior modification, it exemplifies the inherent reactivity of the sulfone moiety to undergo elimination. The mechanism involves the formation of an episulfone intermediate, which then collapses to the alkene.

Another important transformation is the Julia-Kocienski olefination . This reaction involves the reaction of a metalated heteroaryl alkyl sulfone with a carbonyl compound to produce an alkene. This highlights the ability of sulfones to stabilize an adjacent carbanion and subsequently participate in an elimination process to form a double bond.

While direct nucleophilic substitution on the sulfur atom of the sulfone is generally difficult, the sulfone group can be involved in intramolecular nucleophilic substitution reactions where it is displaced by an internal nucleophile. rsc.org

Reactivity of the Carbonyl Group (Thiochroman-4-one derivatives)

The carbonyl group at the C-4 position in thiochroman-4-one derivatives is a key site for a variety of chemical transformations, particularly condensation reactions. These reactions allow for the elaboration of the thiochromane scaffold and the introduction of diverse functional groups.

The carbonyl group of thiochroman-4-one readily undergoes condensation reactions with a variety of nucleophiles, particularly active methylene compounds. These reactions are typically catalyzed by a base, which deprotonates the active methylene compound to generate a carbanion.

A classic example is the Claisen-Schmidt condensation , where thiochroman-4-one reacts with an aldehyde or ketone in the presence of a base to form an α,β-unsaturated ketone. The mechanism involves the initial formation of an enolate from the thiochroman-4-one, which then attacks the carbonyl carbon of the aldehyde or ketone. The resulting aldol (B89426) adduct can then undergo dehydration to yield the conjugated product. researchgate.net

Similarly, the Dieckmann condensation , an intramolecular Claisen condensation, can be envisioned for appropriately substituted thiochromane diesters to form cyclic β-keto esters. libretexts.orgyoutube.comyoutube.com This reaction proceeds via the formation of an enolate which then attacks the other ester group in an intramolecular fashion. youtube.comyoutube.com

The Knoevenagel condensation is another important reaction where thiochroman-4-one can react with compounds containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or ammonia. This reaction leads to the formation of a new carbon-carbon double bond at the C-3 position.

Table 2: Examples of Condensation Reactions of Thiochroman-4-one Derivatives

Reaction NameReactantProduct Type
Claisen-Schmidt CondensationAldehyde/Ketoneα,β-Unsaturated ketone
Knoevenagel CondensationActive methylene compoundα,β-Unsaturated nitrile/ester
Reaction with HydrazinesHydrazine (B178648)/Substituted hydrazinePyrazole-fused thiochromane

This table provides a summary of common condensation reactions involving the carbonyl group of thiochroman-4-one and the types of products formed.

Formation of Hydrazones

The carbonyl group at the C-4 position of the thiochromane scaffold is a key site for nucleophilic addition and condensation reactions. One of the most well-documented transformations is the reaction with hydrazine derivatives to form hydrazones. This reaction proceeds via the condensation of thiochroman-4-ones with various acyl hydrazides.

The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon of the thiochroman-4-one. This is typically acid-catalyzed, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. The subsequent elimination of a water molecule from the resulting intermediate yields the stable hydrazone derivative. These reactions are often carried out in a protic solvent like methanol (B129727) at reflux temperature, with a catalytic amount of acid such as glacial acetic acid.

A series of hydrazone derivatives have been synthesized from thiochroman-4-one precursors by reacting them with various hydrazides. This transformation highlights the accessibility of the C-4 position and provides a versatile method for introducing a wide range of functional groups onto the thiochromane scaffold.

Reactant A (Thiochroman-4-one derivative)Reactant B (Hydrazide)Resulting Hydrazone Product
Thiochroman-4-oneBenzoic hydrazide(E)-N'-(Thiochroman-4-ylidene)benzohydrazide
Thiochroman-4-oneIsonicotinohydrazide(E)-N'-(Thiochroman-4-ylidene)isonicotinohydrazide
Thiochroman-4-oneSemicarbazide2-(Thiochroman-4-ylidene)hydrazine-1-carboxamide
Thiochroman-4-oneThiosemicarbazide2-(Thiochroman-4-ylidene)hydrazine-1-carbothioamide

Dimerization Processes

Dimerization represents another potential transformation pathway for heterocyclic systems. For thiochromane derivatives, this often involves photochemical processes, particularly for the unsaturated analogues like thiocoumarins (thiochromen-2-ones) or thiochromen-4-ones. These reactions typically proceed via a [2+2] cycloaddition of the carbon-carbon double bond in the heterocyclic ring upon photoirradiation, leading to the formation of a cyclobutane (B1203170) ring that links the two monomer units. The stereochemistry of the resulting dimer (e.g., syn or anti, head-to-head or head-to-tail) is often dictated by the arrangement of the monomers in the solid state or by the presence of supramolecular hosts in solution.

While the photodimerization of unsaturated systems like thiocoumarin is documented, specific studies on the dimerization of the saturated this compound scaffold are not extensively reported. The absence of the C=C double bond in the heterocyclic ring of the thiochromane-4-one core means that a similar [2+2] cycloaddition mechanism is not directly applicable. Alternative dimerization pathways, such as those initiated by radical formation, could be envisioned under specific conditions, but these have not been a primary focus of research for this particular saturated scaffold.

Electrophilic and Nucleophilic Substitutions on the Scaffold

The this compound scaffold possesses an aromatic benzene (B151609) ring that can undergo substitution reactions. The feasibility and regioselectivity of these reactions are governed by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The benzene portion of the thiochromane ring is subject to electrophilic aromatic substitution. wikipedia.orgwikipedia.orgmasterorganicchemistry.com The directing influence of the substituents on the ring is critical. The sulfide group (-S-) in a standard thiochromane is an ortho, para-directing activator due to the lone pairs on the sulfur atom that can be donated to the ring. However, in this compound, the sulfur atom is oxidized to a sulfone (-SO₂-). The sulfone group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and acts as a meta-director. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to be slower than on benzene and to occur primarily at the meta-position relative to the sulfone group (i.e., at C-6 and C-8). For example, bromination of the related thiochromanone has been shown to yield various products. rsc.org Intramolecular Friedel-Crafts acylation is a key step in the synthesis of the thiochromanone ring system itself, demonstrating the ring's capacity to act as a nucleophile in EAS. digitellinc.com

Nucleophilic Substitution: Nucleophilic substitution can occur at several positions on the scaffold.

Substitution at the Sulfonyl Sulfur: The sulfur atom of the sulfonamide group is highly electrophilic and is a primary site for nucleophilic attack. Reactions involving the displacement of the amine group or other leaving groups attached to the sulfonyl sulfur are characteristic of sulfonamides. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): Substitution of a leaving group (like a halide) on the aromatic ring by a nucleophile is generally difficult for this scaffold. SNAr reactions require the presence of strong electron-withdrawing groups (typically nitro groups) positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. The unsubstituted thiochromane ring is not sufficiently electron-deficient to readily undergo SNAr.

Photochemical Transformations of Thiochromane Systems

Photochemistry offers unique pathways for the synthesis and transformation of thiochromane systems. Visible-light-mediated reactions have emerged as a powerful tool, often avoiding the need for harsh reagents or expensive metal catalysts.

One significant photochemical application is the synthesis of the thiochromane scaffold itself. For instance, visible light can induce photocatalytic divergent cyclization of α-allyl-β-ketosulfones with arylsulfonyl chlorides to efficiently construct a variety of thiochromane 1,1-dioxide derivatives. researchgate.net These methods are valued for their operational simplicity and use of readily available starting materials.

As mentioned in section 3.3.3, photodimerization is a characteristic reaction for unsaturated thiochromane analogues like thiocoumarins. This [2+2] cycloaddition is a classic example of a photochemical transformation controlled by light. While the saturated this compound does not undergo this specific reaction, its response to UV or visible light in the presence of photosensitizers or photocatalysts could potentially lead to other transformations, such as C-H functionalization or ring-opening reactions, though these remain less explored areas of its chemistry.

Structure Activity Relationship Sar and Structural Optimization Studies

General Principles of SAR for Thiochromane 1,1-dioxide Sulfonamides

The thiochromane scaffold, a sulfur-containing heterocycle, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-parasitic properties. nih.gov SAR studies have revealed that molecular modifications such as the introduction of electron-withdrawing substituents, oxidation of the sulfur atom, and specific ring substitutions can enhance bioactivity, potency, and target specificity. nih.gov The thiochromane 1,1-dioxide core, in particular, is considered a privileged scaffold in medicinal chemistry. researchgate.net

Impact of Substituents on Biological Activity

The nature and position of substituents on the aromatic ring of the thiochromane scaffold play a crucial role in modulating biological activity. Research has consistently shown that the presence of electron-withdrawing groups on the aromatic ring tends to enhance the biological potency of thiochromane derivatives. researchgate.netrsc.org For instance, in studies on the anti-fungal activity of thiochroman-4-one (B147511) derivatives, the introduction of electron-withdrawing groups at the 6-position of the thiochroman-4-one ring was found to enhance anti-fungal activity. rsc.org This enhancement is often attributed to the increased polarity and potential for specific interactions with biological targets. nih.gov

Table 1: Effect of Aromatic Ring Substituents on Biological Activity

Compound ID Substituent at 6-position Biological Activity (example) Reference
1 H Baseline activity rsc.org
2 Cl (Electron-withdrawing) Enhanced anti-fungal activity rsc.org
3 NO₂ (Electron-withdrawing) Potentially enhanced activity researchgate.net

The oxidation state of the sulfur atom in the thiochromane ring is a critical determinant of its biological activity. The sulfone (1,1-dioxide) form is often associated with enhanced potency compared to the corresponding sulfide (B99878) or sulfoxide (B87167) (1-oxide) forms. nih.gov Biotransformation studies of thiochromane derivatives have shown that the 1-oxide and 1,1-dioxide derivatives retain strong anti-fungal activity. nih.gov The increased polarity and hydrogen bond accepting capability of the sulfone group can lead to improved interactions with biological targets. nih.gov Specifically, the 4H-thiochromen-4-one 1,1-dioxide core has been identified as a key pharmacophore in the development of agents against tropical diseases, demonstrating high activity and selectivity. researchgate.netnih.gov

Table 2: Influence of Sulfur Oxidation State on Biological Activity

Compound Sulfur Oxidation State Biological Activity Profile Reference
Thiochromane derivative Sulfide Lower to moderate activity nih.gov
Thiochromane derivative Sulfoxide (1-oxide) Moderate to high activity nih.gov
Thiochromane derivative Sulfone (1,1-dioxide) High activity and selectivity nih.govnih.gov

The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with chiral biological targets such as enzymes and receptors. For certain thiochromane derivatives, stereochemistry has been shown to play a role in their biological activity. For instance, in a study of thiochroman-based positive allosteric modulators of the AMPA receptor, X-ray crystallography revealed that the compound binds to the GluA2 receptor with a preference for the R-enantiomer. nih.gov While specific enantioselectivity studies on Thiochromane-4-sulfonamide 1,1-dioxide are not extensively reported in the reviewed literature, the principle of stereoselective interactions is a fundamental concept in medicinal chemistry and likely applies to this compound class as well. The development of enantioselective synthetic methods for thiochromenes is an active area of research, which will facilitate the investigation of the biological activities of individual enantiomers. rsc.orgresearchgate.net

Specific Functional Group Contributions

Role of the Dioxo Group

The oxidation state of the sulfur atom in the thiochromane ring is a critical determinant of biological activity. The presence of the 1,1-dioxide group (a sulfone) is frequently essential for the efficacy of these compounds. In studies of thiochromone (B8434766) and thiochroman-4-one analogues, the sulfone or sulfoxide moiety was found to be a requirement for antitumor activity nih.gov.

The conversion of the sulfide to a sulfone significantly alters the electronic and steric properties of the molecule. Research comparing sulfone derivatives to their sulfide counterparts has shown that the 1,1-dioxide group can significantly enhance biological activity, including antiviral and antifungal properties nih.gov. This enhancement is often attributed to the sulfone's ability to act as a strong hydrogen bond acceptor, which can lead to improved interactions with biological targets like the active sites of enzymes nih.gov. For instance, the improved hydrogen bonding with key residues such as Asp29 and Asp30 in the HIV-1 protease active site is crucial for high potency in some antiviral agents nih.gov. The biotransformation of thiochromane derivatives to their 1-oxide and 1,1-dioxide forms has been shown to retain strong antifungal activity nih.gov.

Importance of Vinyl Sulfone Moieties in Specific Activities

The vinyl sulfone group (-SO₂CH=CH₂) is a key structural motif that imparts potent and often specific biological activities to the parent molecule. This moiety is an electrophilic Michael acceptor, making it highly reactive towards nucleophilic residues in biological macromolecules, particularly the thiol group of cysteine residues in enzymes rsc.orgnih.gov. This reactivity allows vinyl sulfone-containing compounds to act as potent, often irreversible, inhibitors of cysteine proteases rsc.orgresearchgate.net.

The mechanism of inhibition involves the nucleophilic addition of an active site cysteine to the double bond of the vinyl sulfone, forming a stable, covalent thioether linkage rsc.orgresearchgate.net. This covalent modification inactivates the enzyme. This targeted covalent inhibition strategy has been successfully employed in the design of inhibitors for various cysteine proteases, including parasitic proteases like cruzain from Trypanosoma cruzi and rhodesain from T. brucei rsc.orgnih.gov.

Beyond antiparasitic applications, the vinyl sulfone motif is integral to compounds with a wide range of activities, including anticancer, antibacterial, and anti-inflammatory effects nih.govresearchgate.netnoaa.gov. For example, certain vinyl sulfone derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy nih.govmdpi.com.

Table 1: Examples of Biologically Active Vinyl Sulfone-Containing Compounds

Compound ClassTarget/ActivityMechanism HighlightReference
Peptide Vinyl SulfonesProteasome InhibitionCovalent modification of the active site threonine. researchgate.net
Quinoline-based Vinyl SulfonesAntitrypanosomal (Rhodesain inhibition)Selective inhibition of T. brucei growth. nih.gov
(E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrileAntibacterial (MRSA)Potent activity against Methicillin-resistant Staphylococcus aureus. nih.gov
VF16 (Vinyl Sulfone Derivative)EGFR Tyrosine Kinase InhibitionInhibitory activity with an IC₅₀ value of 7.85 ± 0.88 nM. nih.gov

Contributions of Alkyl and Aryl Substitutions

The nature and position of alkyl and aryl substituents on the this compound scaffold profoundly influence the compound's biological profile. Modifications to these substituents can modulate factors such as potency, selectivity, and pharmacokinetic properties.

Aryl Substitutions: Substitutions on aryl rings, either on the thiochromane core or attached to the sulfonamide, are a common strategy for optimization.

Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as nitro or halo groups, on an aryl ring can enhance activity. For example, a dihydroeugenol-aryl-sulfonamide hybrid bearing an electron-withdrawing nitro group showed promising antiproliferative activity against breast cancer cells nih.gov. Similarly, vinyl sulfone derivatives with electron-withdrawing substituents on aromatic rings often exhibit high cytotoxicity and antiviral activity, though this can sometimes be linked to non-specific reactivity nih.gov.

Halogen atoms: Halogenation is a key tool in medicinal chemistry. A fluorine substitution at the 6-position of the thiochromone ring was found to increase leishmanicidal activity nih.gov. Likewise, a chlorine substituent at the 6th position of the thiochroman-4-one ring generally enhanced antibacterial activity nih.gov.

Alkyl Substitutions: The size, length, and position of alkyl groups can also be critical. In some series, shorter alkyl chains exhibit the highest potency, while increasing chain length can lead to diminished activity due to increased hydrophobicity and steric hindrance rsc.org. For instance, substitution with a cyclohexyl methyl piperazine (B1678402) group at the 2nd position of a benzothiopyranone scaffold was found to be the most potent modification against M. tuberculosis in one study nih.gov.

Scaffold Modifications and Activity Enhancement

Beyond simple substitutions, more significant structural modifications to the core thiochromane scaffold, such as tailored ring substitutions and the creation of hybrid molecules or fused ring systems, are employed to enhance potency and specificity.

Tailored Ring Substitutions for Potency and Specificity

Strategic placement of substituents on the thiochromane ring system is a powerful method to fine-tune biological activity. SAR studies have revealed that certain positions on the scaffold are more amenable to modification and can lead to significant gains in potency and selectivity.

For example, analysis of thiochroman-4-one derivatives has shown that electron-withdrawing groups at the 6-position enhance antifungal activity nih.gov. In another case, the introduction of a vinyl sulfone group was shown to significantly boost the anti-leishmanial activity of thiochromone derivatives nih.gov. The position of substituents can also dictate selectivity for different biological targets. A study on related benzodioxan compounds demonstrated that structural modifications could reverse the selectivity profile from one adrenergic receptor subtype (α1a) to another (α1d) nih.gov. This highlights how subtle changes to the core structure can have a dramatic impact on target specificity.

Table 2: Effect of Ring Substitutions on Thiochromane Derivatives' Activity

ScaffoldPosition of SubstitutionSubstituentObserved EffectReference
Thiochroman-4-one6-positionElectron-withdrawing groupEnhanced antifungal activity. nih.gov
Thiochroman-4-one6-positionChlorineEnhanced antibacterial activity. nih.gov
4H-Thiochromen-4-one-1,1-dioxide6-positionFluorineIncreased leishmanicidal activity. nih.gov
Benzothiopyranone2-positionCyclohexyl methyl piperazinePotent activity against M. tuberculosis. nih.gov

Hybrid Molecules and Fused Ring Systems

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach to create novel compounds with potentially enhanced efficacy or a dual mode of action scilit.comdntb.gov.ua. This technique has been applied to thiochromane and sulfonamide-based compounds to broaden their biological applications. For instance, novel thiochromane derivatives have been coupled with benzimidazole (B57391) scaffolds to generate hybrids with antibacterial, anti-asthmatic, and anti-diabetic activities nih.gov.

The fusion of additional rings to the thiochromane-sulfonamide scaffold is another advanced strategy for developing new chemical entities. A ring-fusion approach has been utilized to synthesize novel sulfonamide-based analogues as potent carbonic anhydrase inhibitors nih.gov. The creation of fused heterocyclic systems can conformationally constrain the molecule, potentially leading to higher affinity and selectivity for the target protein. Synthesizing fused systems, such as thienopyrroles (a thiophene (B33073) ring fused to a pyrrole), has led to compounds with diverse therapeutic properties, including anticancer and antimicrobial activities researchgate.net. These strategies demonstrate the versatility of the thiochromane scaffold in developing complex molecular architectures for targeted therapeutic applications.

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor.

While specific molecular docking studies for Thiochromane-4-sulfonamide 1,1-dioxide were not found, research on the closely related compound, 4H-thiochromen-4-one 1,1-dioxide, offers valuable insights. Docking studies of derivatives of this core structure have been performed to understand their interaction with biological targets. For instance, simulations have been conducted to analyze the binding of these compounds within the active sites of enzymes, revealing key interactions that contribute to their biological activity. These studies indicate that the thiochromane 1,1-dioxide scaffold can serve as a foundation for designing targeted inhibitors.

In silico analyses of 4H-thiochromen-4-one 1,1-dioxide derivatives have identified specific amino acid residues that are crucial for their binding to target proteins. In a study focusing on trypanothione (B104310) reductase, a vital enzyme in tropical disease parasites, molecular docking revealed that the 4H-thiochromen-4-one 1,1-dioxide core can act as an allosteric modulator. The key amino acid interactions within the binding pocket were identified as:

Interacting Amino Acid
Ser-14
Leu-17
Trp-21
Ser-109
Tyr-110
Met-113

These interactions are thought to lead to interhelical disruption, which contributes to the compound's inhibitory effect. nih.govnih.gov Such findings for a closely related structure suggest that this compound may also engage in similar interactions with protein targets, with the sulfonamide group potentially forming additional hydrogen bonds within a binding pocket.

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules. These methods can predict various properties, such as molecular geometry, electronic distribution, and the energies of different conformations.

The sulfonamide group is also a key pharmacophore with distinct electronic characteristics. nih.gov Density Functional Theory (DFT) is a common method used for quantum chemical calculations of sulfonamides to explore their molecular geometry and electronic properties. mdpi.com Such calculations would likely show a significant dipole moment in this compound, with the oxygen atoms of the sulfone and sulfonamide groups being regions of high electron density. This electronic distribution is crucial for the molecule's ability to form hydrogen bonds and other non-covalent interactions with biological macromolecules.

The three-dimensional conformation of a molecule is critical for its biological activity. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For this compound, the flexibility of the thiochromane ring and the rotational freedom around the sulfonamide bond would be the primary focus of such a study.

While specific conformational analysis and energy landscapes for this compound are not published, studies on similar structures, such as thioether musks, have utilized methods like molecular mechanics (MMFF) and DFT to explore their conformational space. mdpi.com For this compound, the thiochromane ring can adopt different puckered conformations. The sulfonyl group, being a tense chemical structure, can constrain the side chains and favor specific conformations that may fit into the active sites of biological targets. nih.gov A comprehensive computational study would involve mapping the potential energy surface to identify low-energy conformers and understand the dynamics of conformational changes.

In Silico Studies for Compound Prioritization and Design

In silico methods are instrumental in the early stages of drug discovery for prioritizing and designing new compounds with desired biological activities. These computational approaches help in screening large virtual libraries of molecules and suggesting modifications to improve their potency and selectivity.

Studies on derivatives of the related 4H-thiochromen-4-one 1,1-dioxide have demonstrated the utility of in silico approaches. nih.govnih.gov By correlating computational predictions with experimental results, researchers can establish structure-activity relationships (SAR). nih.gov For this compound, in silico tools could be used to design derivatives with enhanced binding affinity for a specific target. This could involve modifying substituents on the aromatic ring or the sulfonamide nitrogen to optimize interactions within a protein's binding pocket.

Prediction of Potential Biological Targets

A key application of computational chemistry in drug discovery is the prediction of potential biological targets for a given compound. This can be achieved through various methods, including reverse docking, where a molecule is screened against a library of protein structures.

For the related 4H-thiochromen-4-one 1,1-dioxide scaffold, in silico and experimental studies have identified trypanothione reductase as a promising biological target for the treatment of tropical diseases. nih.govnih.gov This enzyme is crucial for the survival of certain parasites. Given the structural similarity, it is plausible that this compound could also interact with this or related enzymes. Further in silico screening against a panel of known drug targets could help to identify other potential biological targets and elucidate the compound's mechanism of action.

Mechanistic Insights into Biological Activity Non Clinical

Enzyme Inhibition Mechanisms (In Vitro Studies)

The core structure of Thiochromane-4-sulfonamide 1,1-dioxide, featuring a sulfone group and a sulfonamide moiety, lends itself to interactions with multiple enzymatic targets.

Derivatives of the 4H-thiochromen-4-one 1,1-dioxide scaffold have demonstrated significant potential as anti-parasitic agents, with a primary mechanism involving the inhibition of trypanothione (B104310) reductase (TR). nih.gov This enzyme is vital for regulating oxidative stress within parasites of the Trypanosomatidae family and is considered a key target for drug development against diseases like leishmaniasis and trypanosomiasis. nih.gov

The inhibition mechanism is believed to be allosteric modulation. The thiochromen-4-one 1,1-dioxide core can interact with key amino acids in the enzyme's binding pocket, such as Ser-14, Leu-17, Trp-21, Ser-109, Tyr-110, and Met-113, which leads to interhelical disruption of the enzyme. nih.gov This inhibitory action has been demonstrated in studies against various parasites, including Leishmania and Trypanosoma cruzi. rsc.org For instance, certain thiochroman-4-one (B147511) derivatives bearing a vinyl sulfone moiety have shown high activity against intracellular amastigotes of Leishmania panamensis. nih.gov The replacement of a naphthoquinone's carbonyl group with a sulfone group, as seen in this scaffold, results in compounds with high bioactivity and selectivity. nih.gov

Compound ClassParasitePotency (EC₅₀)Reference
4H-Thiochromen-4-one-1,1-dioxide derivativeLeishmania donovani3.96 µM nih.gov
4H-Thiochromen-4-one-1,1-dioxide derivativeTrypanosoma cruzi24.33 µM rsc.org
Thiochroman-4-one derivative (vinyl sulfone)Leishmania panamensis3.23 µM nih.gov
Thiochroman-4-one derivative (vinyl sulfone)Leishmania panamensis< 10 µM nih.gov

The sulfonamide group (-SO₂NH₂) is a classic zinc-binding group and a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs). mdpi.com CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. nih.gov While specific inhibitory data for this compound against CA isoforms were not found in the reviewed literature, the presence of the primary sulfonamide moiety strongly suggests a potential for this activity.

Studies on a wide variety of aromatic and heterocyclic sulfonamides demonstrate potent inhibition against various human carbonic anhydrase (hCA) isoforms, particularly the cytosolic hCA I and hCA II. mdpi.comnih.govnih.gov Inhibition constants (Ki) for different sulfonamides often fall in the low nanomolar to micromolar range, indicating a high affinity for these enzymes. nih.govnih.gov For example, pazopanib, a multi-targeted inhibitor that also contains a sulfonamide group, acts as a low nanomolar inhibitor of many hCA isoforms. rsc.org

Compound ClassEnzyme IsoformInhibition Constant (Kᵢ)Reference
Substituted SulfenimideshCA I0.023 - 0.119 µM nih.gov
Substituted SulfenimideshCA II0.0044 - 0.152 µM nih.gov
Benzenesulfonamides with Pyrazole MoietieshCA II3.3 - 866.7 nM nih.gov
Benzenesulfonamides with Pyrazole MoietieshCA IX6.1 - 568.8 nM nih.gov
Heteroaromatic Sulfonamides (e.g., Ethoxzolamide)βAbauCA (bacterial)76.9 nM mdpi.com

Glucose 6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway, crucial for producing NADPH to counter oxidative stress. nih.gov While some library screenings have identified sulfonamides as a potential class of G6PD inhibitors, specific data for compounds with the this compound scaffold are not available in the current scientific literature. nih.gov The development of potent and specific G6PD inhibitors is an area of active research, but a direct link to this particular compound has not been established. nih.gov

Tyrosine Kinases: The sulfonamide functional group is present in some multi-targeted receptor tyrosine kinase inhibitors (TKIs), such as pazopanib. rsc.org TKIs are a major class of drugs used in cancer therapy. nih.govfrontiersin.org However, no non-clinical studies were identified that specifically evaluated the this compound scaffold for tyrosine kinase inhibitory activity.

Acetylcholinesterase: Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. frontiersin.org A review of the available literature did not yield any studies linking this compound or its close derivatives to the inhibition of acetylcholinesterase.

Modulation of Biological Pathways

Beyond direct enzyme inhibition, derivatives of this scaffold can exert their biological effects by interfering with broader cellular pathways.

A significant mechanism of action for 4H-thiochromen-4-one 1,1-dioxide derivatives, particularly in their anti-parasitic role, is the disruption of cellular homeostasis. nih.gov In vitro studies have shown that treatment of parasites with these compounds leads to a significant increase in reactive oxygen species (ROS) levels. nih.gov This surge in ROS, coupled with a strong mitochondrial perturbation, overwhelms the parasite's oxidative stress regulation systems. The resulting cell homeostatic imbalance ultimately leads to parasite death. nih.gov This mechanism confirms that the compound's effectiveness is tied to its ability to disrupt this critical metabolic pathway in parasites. nih.gov

Generation of Reactive Oxygen Species (ROS)

Currently, there is a lack of specific scientific literature detailing the generation of Reactive Oxygen Species (ROS) directly by this compound. While research has been conducted on structurally related compounds, such as Benzo[b]thiophenesulphonamide 1,1-dioxide (BTS) derivatives which have been shown to induce ROS overproduction in tumor cells, direct evidence for this activity by this compound is not available in the reviewed scientific literature. nih.gov

Interference with Microbial Cellular Processes

Detailed studies on the specific mechanisms by which this compound may interfere with microbial cellular processes are not extensively available in the current body of scientific research. The broader class of sulfonamides is known to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase, which is crucial for folic acid synthesis in bacteria and some fungi. This inhibition disrupts the production of DNA and other essential cellular components, leading to a bacteriostatic effect. However, specific research delineating this or other mechanisms of microbial interference for this compound has not been identified. Similarly, while derivatives of the related thiochroman-4-one scaffold have been evaluated for antimicrobial properties, this does not provide direct insight into the specific activities of the sulfonamide dioxide derivative. nih.govnih.govmdpi.comresearchgate.net

Allosteric Modulation of Receptors (e.g., AMPA Receptors)

This compound and its analogues have been investigated as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govnih.gov These receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. wikipedia.org The development of thiochroman (B1618051) 1,1-dioxides as AMPA receptor PAMs was based on the concept of isosteric replacement from the well-established 1,2,4-benzothiadiazine 1,1-dioxide modulators. nih.govnih.gov

Research has demonstrated that thiochroman 1,1-dioxide analogues exhibit significant modulatory activity on AMPA receptors in vitro. nih.gov However, this activity was observed to be lower than that of their corresponding benzothiadiazine counterparts. nih.gov Despite this, certain thiochroman 1,1-dioxide derivatives have shown favorable pharmacokinetic profiles, including the ability to cross the blood-brain barrier in vivo following oral administration. nih.gov

Structural studies, including X-ray crystallography, have provided insights into the interaction of these compounds with the AMPA receptor. For instance, the racemic compound of a thiochroman 1,1-dioxide analogue was found to interact with the dimer interface of the GluA2 ligand-binding domain in a manner nearly identical to its benzothiadiazine analogue. nih.gov Analysis of these interactions helps to explain the observed lower affinity of the thiochroman 1,1-dioxides for AMPA receptors when compared to the 1,2,4-benzothiadiazine 1,1-dioxides. nih.gov

The following table summarizes the comparative activity of a representative thiochroman 1,1-dioxide analogue with a known benzothiadiazine dioxide AMPA receptor potentiator.

Compound ClassRepresentative CompoundTargetActivityKey Findings
Thiochroman 1,1-dioxideAnalogue 12bAMPA ReceptorPositive Allosteric ModulatorStrong in vitro modulatory activity, crosses the blood-brain barrier. Lower affinity compared to benzothiadiazine analogues. nih.gov
1,2,4-Benzothiadiazine 1,1-dioxideBPAM344AMPA ReceptorPositive Allosteric ModulatorHigh-affinity positive allosteric modulator, used as a comparator for thiochroman analogues. nih.gov

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis provides fundamental insights into the molecular architecture of Thiochromane-4-sulfonamide 1,1-dioxide, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, characteristic signals are expected in distinct regions of the spectrum. The protons of the sulfonamide group (-SO₂NH₂) typically appear as a singlet peak in the region of 8.78-10.15 ppm. rsc.org In some instances, particularly with intramolecular hydrogen bonding, this signal can shift further downfield to around 11.3 ppm. researchgate.net Aromatic protons on the thiochromane ring system are anticipated to resonate between 6.51 and 7.70 ppm. rsc.org Protons on the aliphatic portion of the thiochromane ring, adjacent to the sulfone group, are expected to be deshielded and appear at a lower field compared to their unoxidized thiochromane counterparts, which typically show signals around 2.9-3.2 ppm. chemicalbook.comnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, the aromatic carbons are expected to produce signals in the range of 111.83 to 160.11 ppm. rsc.org The aliphatic carbons within the heterocyclic ring would appear further upfield. The presence of the electron-withdrawing sulfone (SO₂) and sulfonamide groups significantly influences the chemical shifts of adjacent carbon atoms. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
NucleusFunctional Group / Proton EnvironmentPredicted Chemical Shift (δ, ppm)Reference
¹HSulfonamide (-SO₂NH₂)8.78 - 11.3 rsc.orgresearchgate.net
Aromatic (Ar-H)6.51 - 7.70 rsc.org
Aliphatic (-CH₂-)~3.0 - 4.5 chemicalbook.comnih.gov
¹³CAromatic (C-Ar)111 - 160 rsc.org
Aliphatic (-CH₂-)~25 - 60 pdx.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. researchgate.net

The sulfonamide group (-SO₂NH₂) is characterized by several distinct bands. Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfone and sulfonamide moieties typically appear in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. researchgate.net The N-H stretching vibrations of the primary sulfonamide are observed in the region of 3390–3229 cm⁻¹. researchgate.net Furthermore, the S-N bond stretching vibration is visible as a band in the 914–895 cm⁻¹ region. rsc.org Aromatic C=C stretching vibrations are expected in the 1594–1489 cm⁻¹ range. rsc.org

Table 2: Characteristic IR Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
-SO₂- (Sulfone/Sulfonamide)Asymmetric Stretch (νas)1344 - 1317 researchgate.net
Symmetric Stretch (νs)1187 - 1147 researchgate.net
-NH₂ (Sulfonamide)N-H Stretch (ν)3390 - 3229 researchgate.net
-S-N- (Sulfonamide)S-N Stretch (ν)924 - 895 rsc.orgjst.go.jp
Aromatic RingC=C Stretch (ν)1594 - 1489 rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. researchgate.net For this compound (C₉H₁₀N₂O₄S₂), HRMS provides an exact mass measurement with a high degree of accuracy, typically to within a few parts per million (ppm). This precise measurement is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. Tandem mass spectrometry (MS/MS) can be further employed to induce fragmentation of the molecule, providing structural information based on the resulting fragment ions, which helps to verify the connectivity of the thiochromane and sulfonamide moieties.

Chromatographic Separation and Purity Assessment

Chromatographic methods are fundamental for the isolation of this compound from reaction mixtures and for the verification of its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. rsc.org

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for large-scale purification. rsc.org For the analysis of sulfonamides, silica (B1680970) gel plates are commonly used as the stationary phase.

The separation is achieved by developing the plate in a sealed chamber containing a suitable mobile phase, typically a mixture of solvents. For a moderately polar compound like this compound, a solvent system such as chloroform-methanol or ethyl acetate-hexane might be effective. researchgate.net After development, the separated compounds are visualized. Due to its aromatic nature, the compound can often be detected under UV light (254 nm) where it will appear as a dark spot on a fluorescent background. Chemical staining agents can also be used for visualization.

Column Chromatography for Purification

Column chromatography is the standard method for purifying chemical compounds on a larger scale. mdpi.com The principle is similar to TLC, but it is performed in a glass column packed with a stationary phase, most commonly silica gel. rsc.org

For the purification of this compound, the crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. A solvent system, often determined by prior TLC analysis, is then passed through the column. mdpi.com A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the proportion of ethyl acetate (B1210297) in a hexane/ethyl acetate mixture), is often employed to effectively separate the target compound from impurities with different polarities. The eluted fractions are collected sequentially and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.

Advanced Techniques for Mechanistic and Complex Mixture Analysis

For in-depth analysis, particularly in the context of mechanistic studies or the characterization of complex mixtures containing this compound, hyphenated mass spectrometry techniques are indispensable. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools that provide both separation and structural identification capabilities.

Gas Chromatography-Mass Spectrometry is a cornerstone analytical technique for the separation and identification of volatile and thermally stable compounds. For a compound like this compound, which may have limited volatility due to its polar functional groups, derivatization is often a necessary sample preparation step to increase its volatility and thermal stability. fao.org

Sample Preparation and Derivatization:

Prior to GC-MS analysis, polar functional groups, such as the sulfonamide moiety, are typically derivatized. A common approach for sulfonamides is methylation using reagents like diazomethane (B1218177) to convert the acidic N-H proton into an N-methyl group, thereby reducing polarity and improving chromatographic performance. fao.org

Separation and Detection:

The derivatized analyte is introduced into the GC, where it is vaporized and separated on a capillary column. The choice of column is critical, with non-polar or medium-polarity columns being common for such analyses. The separated components then enter the mass spectrometer, which acts as a detector. Electron Ionization (EI) is a common ionization technique in GC-MS, which involves bombarding the molecules with high-energy electrons. This process leads to the formation of a molecular ion and a series of characteristic fragment ions. nih.gov The fragmentation pattern is akin to a molecular fingerprint and is crucial for structural elucidation. libretexts.orgchemguide.co.uk For aromatic sulfonamides, characteristic fragmentation can involve the loss of SO2 and cleavage of the sulfonamide bond. nih.gov

Below is a table representing typical, though not specific, parameters for a GC-MS analysis of a derivatized aromatic sulfonamide.

Table 1: Representative GC-MS Parameters for Analysis of a Derivatized Aromatic Sulfonamide

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Oven Program100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier GasHelium at a constant flow of 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range50-500 amu
Ion Source Temp.230 °C
Quadrupole Temp.150 °C

Liquid Chromatography-Mass Spectrometry is a highly sensitive and versatile technique that is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds. Given the expected properties of this compound, LC-MS is an exceptionally powerful tool for its direct analysis without the need for derivatization.

Separation and Detection:

In LC-MS, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The separation occurs on a column, typically a reversed-phase column for moderately polar compounds. The mobile phase composition is optimized to achieve efficient separation. The eluent from the HPLC column is then introduced into the mass spectrometer.

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the ionization of molecules directly from the liquid phase into the gas phase, typically forming protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation. nih.govnih.gov This is advantageous for determining the molecular weight of the analyte. For structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. nih.gov The fragmentation of aromatic sulfonamides in ESI-MS/MS often involves cleavage of the S-N bond and the Ar-S bond, providing valuable structural information. nih.govresearchgate.net

The following table outlines representative parameters for an LC-MS/MS analysis of an aromatic sulfonamide.

Table 2: Representative LC-MS/MS Parameters for Aromatic Sulfonamide Analysis

ParameterValue
Liquid Chromatograph
ColumnC18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temp.350 °C
MS ModeMultiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural analysis

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

While initial synthetic routes to the core thiochromane 1,1-dioxide structure have been established, future work should focus on developing more efficient, versatile, and scalable methodologies. A significant area for exploration is the advancement of photocatalytic and visible-light-mediated reactions. Recent studies have demonstrated the feasibility of constructing the thiochromane 1,1-dioxide scaffold through photocatalytic divergent cyclization of α-allyl-β-ketosulfones with arylsulfonyl chlorides. nih.govresearchgate.net Another innovative approach involves the visible-light-mediated intramolecular δ-C(sp³)-H bond arylation of aliphatic sulfonamides to generate the thiochromane ring system. nih.gov

Future research could focus on:

Expanding Substrate Scope: Investigating a wider range of starting materials to create a diverse library of substituted thiochromane-4-sulfonamide 1,1-dioxide analogues.

Catalyst Development: Designing new, more efficient, and cheaper photocatalysts to improve reaction yields and conditions. researchgate.net

One-Pot Procedures: Developing tandem or one-pot reactions that combine the formation of the thiochromane 1,1-dioxide core with the introduction of the sulfonamide group, thereby streamlining the synthetic process and reducing waste. preprints.org

Deeper Understanding of Reaction Mechanisms

A thorough mechanistic understanding of the synthetic routes is crucial for reaction optimization and the rational design of new pathways. The visible-light-induced syntheses of thiochromanes are proposed to proceed through complex radical cascades. nih.gov For instance, one pathway involves the generation of a sulfonamidyl radical, which then triggers a 1,5-hydrogen atom transfer (HAT) to form a δ-C-centered radical that subsequently cyclizes. nih.govresearchgate.net Another photocatalyst-free method is suggested to involve a photoinduced electron transfer (PET) mechanism via an electron donor-acceptor (EDA) complex. organic-chemistry.org

Future investigations should employ a combination of experimental and computational techniques to:

Identify Key Intermediates: Utilize advanced spectroscopic techniques (e.g., transient absorption spectroscopy) and trapping experiments to detect and characterize reactive intermediates like the proposed sulfonamidyl and carbon-centered radicals. researchgate.net

Computational Modeling: Perform density functional theory (DFT) calculations to map the potential energy surfaces of the reaction pathways, validate proposed mechanisms, and predict the effects of substituents on reaction efficiency.

Elucidate Catalyst Role: In photocatalytic systems, such as those using fac-Ir(ppy)3, detailed studies are needed to clarify the precise role of the catalyst in the single-electron transfer (SET) processes and the catalytic cycle. researchgate.netprinceton.edu

Advanced SAR Probing via High-Throughput Synthesis and Screening

Systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of the this compound scaffold. While initial studies have shown that oxidation of the thiochromane sulfur to the 1,1-dioxide state can enhance bioactivity, a more comprehensive understanding is required. nih.govrsc.org

Future efforts should pivot towards more advanced and rapid SAR exploration:

Combinatorial Chemistry: Employ parallel synthesis techniques to rapidly generate large libraries of analogues with diverse substitutions on the aromatic ring and the sulfonamide moiety.

High-Throughput Screening (HTS): Implement HTS assays to quickly evaluate the generated libraries against a panel of biological targets. This will enable the rapid identification of hit compounds and the development of detailed SAR models.

Fragment-Based Screening: Utilize fragment-based approaches to identify small molecular fragments that bind to a target of interest, which can then be grown or linked to the core scaffold to design potent inhibitors or modulators.

Development of Highly Selective Enzyme Inhibitors and Receptor Modulators

The thiochromane 1,1-dioxide scaffold has already shown promise as a modulator of important biological targets. Analogues have been identified as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for synaptic plasticity and cognition. acs.orgnih.gov Furthermore, the oxidation of the related thiochromone (B8434766) scaffold to its S,S-dioxide form has been shown to significantly enhance inhibitory activity and selectivity against human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov

Future research should aim to:

Enhance Selectivity: Fine-tune the structure of the lead compounds to maximize selectivity for specific enzyme isoforms (e.g., hMAO-B over hMAO-A) or receptor subtypes. This is critical for minimizing off-target effects.

Optimize Potency: Systematically modify the scaffold to improve binding affinity and functional activity, aiming for compounds with nanomolar or even picomolar potency.

Explore Diverse Targets: Based on the known activities of sulfonamides and related heterocyclic systems, screen this compound libraries against other relevant targets, such as carbonic anhydrases, kinases, and other CNS receptors. nih.govmdpi.com

Known Biological TargetCompound ClassObserved EffectFuture Opportunity
AMPA ReceptorsThiochroman (B1618051) 1,1-dioxidesPositive Allosteric Modulation acs.orgnih.govDevelop subtype-selective modulators for neurological disorders
hMAO-BThiochromone S,S-dioxidesPotent and selective inhibition nih.govOptimize for increased potency and blood-brain barrier penetration
Estrogen ReceptorsThiochroman DerivativesSelective Degradation/Antagonism (SERD) nih.govDesign analogues for endocrine-resistant cancers

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the drug discovery process for this compound class. These computational tools can analyze vast datasets to identify complex patterns that are not apparent through traditional analysis. nih.gov

Future applications in this area include:

Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models using ML algorithms like random forests or neural networks to predict the bioactivity of novel, unsynthesized analogues. biorxiv.org This can help prioritize which compounds to synthesize, saving time and resources.

De Novo Design: Utilize generative ML models to design entirely new molecules based on the this compound scaffold, optimized for desired properties such as high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

Virtual Screening: Employ AI-powered docking simulations and virtual screening campaigns to screen massive virtual libraries of compounds against the three-dimensional structures of target proteins, identifying potential hits for subsequent experimental validation. nih.govmdpi.com

Expansion of Biological Target Identification beyond Current Scope

The known biological activities of the thiochromane 1,1-dioxide scaffold, including AMPA receptor modulation and enzyme inhibition, provide a strong starting point for identifying new therapeutic applications. nih.govacs.org The ability of some analogues to cross the blood-brain barrier further enhances their potential for treating central nervous system (CNS) disorders. nih.gov

Future research should broaden the search for new biological targets through:

Phenotypic Screening: Test representative compounds in cell-based or organism-based phenotypic assays to identify novel, therapeutically relevant biological effects without a preconceived target.

Target Deconvolution: For hits identified through phenotypic screening, use chemoproteomics and other advanced techniques to identify the specific molecular target(s) responsible for the observed effect.

Scaffold Hopping: Use the this compound as a core to design inhibitors for targets where other sulfonamide-containing heterocycles have shown activity, such as various kinases, proteases, and anti-inflammatory targets like cyclooxygenase (COX) enzymes. nih.gov

Development of Environmentally Sustainable Synthetic Routes

The principles of green chemistry are becoming increasingly important in pharmaceutical development. Future synthetic work on this compound should prioritize the development of environmentally benign processes.

Key opportunities for sustainable synthesis include:

Solvent Minimization: Focus on solvent-free methods, such as mechanochemistry (ball-milling), which has been successfully applied to sulfonamide synthesis, or the use of greener solvents like water or deep eutectic solvents. researchgate.netrsc.orgresearchgate.net

Catalysis over Stoichiometric Reagents: Emphasize catalytic methods, including photocatalysis, which often operate under mild conditions and reduce the need for harsh stoichiometric reagents. nih.govacs.org

Atom Economy: Design synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. One-pot and tandem reactions are particularly valuable in this regard. rsc.org A recent mechanochemical approach for sulfonamide synthesis, for example, demonstrated a significant reduction in the E-factor (a measure of waste generated) compared to traditional solution-based methods. rsc.org

Q & A

Q. What are the established synthetic routes for Thiochromane-4-sulfonamide 1,1-dioxide?

The compound is typically synthesized via oxidation of thiochroman-4-one precursors. A widely used method involves reacting thiochroman-4-one with oxone (a potassium peroxymonosulfate complex) in a ternary solvent system (MeOH/water/acetone, 1:1:1 v/v) at 60°C for 12 hours, yielding ~76% after extraction and purification . Alternative approaches include catalytic oxidation using tungsten acid (WO₃·H₂O) under alkaline conditions (pH 11.5) with hydrogen peroxide as the oxidizing agent .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on FT-IR for functional group analysis, NMR (¹H/¹³C) for stereochemical confirmation, and X-ray crystallography for absolute configuration determination. Purification via recrystallization (methanol) or column chromatography ensures sample integrity prior to characterization . The sulfone and amino groups dominate reactivity, with the thiochroman ring contributing to planarity and stacking interactions in biological systems .

Q. What analytical techniques are critical for assessing purity and stability?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Stability studies under varying pH, temperature, and light exposure should be conducted using accelerated degradation protocols. Mass spectrometry (MS) and differential scanning calorimetry (DSC) further validate molecular integrity and thermal behavior .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity in derivative synthesis?

Enantioselective synthesis may employ chiral auxiliaries or catalysts during key steps like sulfonamide formation. For example, asymmetric hydrogenation of intermediate ketones using Rh(I) or Ru(II) catalysts with phosphine ligands can enhance stereocontrol. Solvent polarity adjustments (e.g., switching from acetone to THF) and low-temperature crystallization may also reduce racemization .

Q. What computational strategies predict the binding affinity of this compound to disease-relevant targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to model interactions. For anti-HIV studies, docking into the integrase active site reveals Mg²⁺ chelation via sulfone and amino groups as a critical mechanism . Density functional theory (DFT) calculations further optimize substituent effects on binding energy .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values or target specificity may arise from assay variability (e.g., parasite strain differences in anti-leishmanial studies ). Standardize protocols using reference compounds (e.g., miltefosine for leishmaniasis) and validate via orthogonal assays (e.g., fluorescence-based vs. colorimetric). Meta-analyses of binding pocket interactions (e.g., Serine/Leucine residues ) can reconcile mechanistic inconsistencies.

Q. What methodologies enable structure-activity relationship (SAR) studies for derivative design?

Systematic SAR requires modular synthesis of analogs with varied substituents (e.g., methyl, halogen, or aryl groups at the 2-position). Biological testing against panels of enzymes or parasites identifies pharmacophores. For instance, replacing the 4-amino group with a hydroxy moiety reduces anti-parasitic efficacy, highlighting its role in hydrogen bonding .

Q. How do solvent systems influence the regioselectivity of this compound in nucleophilic reactions?

Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the sulfonamide group, while protic solvents (e.g., ethanol) promote electrophilic aromatic substitution on the thiochroman ring. Kinetic studies under controlled pH (6–8) and temperature (25–50°C) can map reaction pathways .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC and adjust oxidant stoichiometry (e.g., oxone equivalents) to minimize byproducts .
  • Data Reproducibility : Report detailed conditions (e.g., UV wavelength in HPLC, grid parameters in docking studies) to facilitate cross-validation .
  • Safety : Adhere to GHS protocols for handling sulfonamide derivatives, including fume hood use and PPE compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.